Cyanuric chloride

Catalog No.
S517664
CAS No.
108-77-0
M.F
C3Cl3N3
M. Wt
184.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanuric chloride

CAS Number

108-77-0

Product Name

Cyanuric chloride

IUPAC Name

2,4,6-trichloro-1,3,5-triazine

Molecular Formula

C3Cl3N3

Molecular Weight

184.41 g/mol

InChI

InChI=1S/C3Cl3N3/c4-1-7-2(5)9-3(6)8-1

InChI Key

MGNCLNQXLYJVJD-UHFFFAOYSA-N

SMILES

C1(=NC(=NC(=N1)Cl)Cl)Cl

Solubility

Insol in water; sol in alcohol
Sol in chloroform, carbon tetrachloride, hot ether, dioxane, ketones
In water, 338 mg/L at 25 °C (est)
Solubility in water: reaction

Synonyms

1,3,5-trichlorotriazine, 2,4,6-trichlorotriazine, cyanuric chloride, cyanuryl chloride, s-triazine trichloride, trichloro-s-triazine

Canonical SMILES

C1(=NC(=NC(=N1)Cl)Cl)Cl

Description

The exact mass of the compound Cyanuric chloride is 182.9158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in alcoholsol in chloroform, carbon tetrachloride, hot ether, dioxane, ketonesin water, 338 mg/l at 25 °c (est)solubility in water: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3512. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of chloro-1,3,5-triazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.
  • Herbicides: Over 70% of cyanuric chloride is used commercially to produce herbicides like simazine and atrazine [1]. These herbicides work by inhibiting photosynthesis in weeds [1]. Research explores using cyanuric chloride for the synthesis of novel herbicides with improved properties [2].
  • Dyes: Cyanuric chloride serves as a key starting material for various dyes used in textiles, plastics, and other applications [1]. Research focuses on developing new dyes with enhanced colorfastness and other desired characteristics using cyanuric chloride as a platform [3].

[1] Cyanuric Acid and Cyanuric Chloride [2] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis [3] Applications of cyanuric chloride in organic synthesis Shodhganga - INFLIBNET Centre:

Beyond Herbicides and Dyes: Functional Applications of Cyanuric Chloride

The unique properties of cyanuric chloride extend beyond its role as a precursor for various products. Research explores its functionalities in several areas:

  • Flame Retardants: Studies investigate the use of cyanuric chloride derivatives as flame retardants for textiles and polymers. These derivatives can improve fire safety in various materials [1].
  • Catalysis: Cyanuric chloride demonstrates promise as a catalyst in organic reactions. For instance, research explores its ability to activate other molecules for more efficient transformations [2].

Cyanuric chloride is an organic compound with the formula C3Cl3N3\text{C}_3\text{Cl}_3\text{N}_3. This white crystalline solid is the chlorinated derivative of 1,3,5-triazine and functions as a trimer of cyanogen chloride. It is primarily recognized for its role as a precursor in the synthesis of various herbicides, particularly atrazine, which is widely used in agriculture for weed control . Cyanuric chloride exhibits low solubility in water and reacts exothermically with it, producing hydrogen chloride gas, which poses significant safety hazards during handling .

Cyanuric chloride is a hazardous compound with several safety concerns:

  • Toxicity: It is toxic by ingestion, inhalation, and skin contact []. Exposure can cause irritation to the eyes, skin, and respiratory system.
  • Skin and eye irritant: Direct contact can cause severe irritation and burns [].
  • Corrosive: In the presence of moisture, cyanuric chloride hydrolyzes to form hydrochloric acid, which is corrosive [].

Safety precautions

  • Wear appropriate personal protective equipment (PPE) like gloves, safety goggles, and respirators when handling cyanuric chloride [].
  • Work in a well-ventilated area to avoid inhalation exposure [].
  • Store in a cool, dry place away from incompatible materials [].
. Key reactions include:

  • Hydrolysis: In the presence of water, cyanuric chloride hydrolyzes to form cyanuric acid through a multi-step process involving the substitution of chlorine atoms by hydroxyl groups .
  • Reactions with Amines: It readily reacts with amines to produce melamine derivatives and other triazine compounds. For example:
    (ClCN)3+2RNH2(RNHCN)(ClCN)2+RNH3+Cl(\text{ClCN})_3+2\text{RNH}_2\rightarrow (\text{RNHCN})(\text{ClCN})_2+\text{RNH}_3+\text{Cl}^-
  • Formation of Acyl Chlorides: Cyanuric chloride can convert alcohols into alkyl chlorides and carboxylic acids into acyl chlorides .
  • Interactions with Other Reagents: It reacts vigorously with reducing agents and can form various derivatives when treated with Grignard reagents or halogenated compounds .

Cyanuric chloride is synthesized primarily from hydrogen cyanide through a two-step process:

  • Formation of Cyanogen Chloride: Hydrogen cyanide is reacted to produce cyanogen chloride.
  • Trimerization: Cyanogen chloride is then trimerized at elevated temperatures over a carbon catalyst to yield cyanuric chloride .

This method allows for large-scale production, with estimates suggesting around 200,000 tons produced annually for various applications .

Cyanuric chloride serves multiple purposes across different industries:

  • Pesticide Production: Approximately 70% of cyanuric chloride is utilized in the synthesis of triazine-class herbicides like atrazine and simazine .
  • Dyes and Optical Brighteners: It acts as a precursor for dyes and fluorescent whitening agents used in detergents and paper products .
  • Organic Synthesis: Cyanuric chloride is employed as a reagent for converting alcohols into alkyl chlorides and facilitating other organic reactions such as acylation and dehydration processes .

Studies have shown that cyanuric chloride interacts readily with various nucleophiles, leading to the formation of diverse chemical products. Its reactivity with water generates hydrogen chloride gas, posing risks in industrial settings if not properly managed. The kinetics of its hydrolysis have been extensively studied, revealing dependencies on temperature and pH levels, which influence reaction rates significantly .

Cyanuric chloride shares structural similarities with several compounds within the triazine family. Here are some notable comparisons:

CompoundFormulaKey Characteristics
Cyanogen ChlorideC2Cl\text{C}_2\text{Cl}A precursor to cyanuric chloride; less stable than its trimer.
AtrazineC8H14ClN5\text{C}_{8}\text{H}_{14}\text{Cl}\text{N}_5A widely used herbicide derived from cyanuric chloride; more biologically active.
SimazineC7H10ClN5\text{C}_{7}\text{H}_{10}\text{Cl}\text{N}_5Another herbicide synthesized from cyanuric chloride; similar uses as atrazine.
MelamineC3H6N6\text{C}_3\text{H}_6\text{N}_6A derivative formed by reacting cyanuric chloride with amines; used in plastics.
Thiazyl Chloride TrimerNot specifiedA structural analogue featuring sulfur instead of carbon; exhibits different reactivity patterns.

Cyanuric chloride's unique reactivity profile allows it to participate in diverse chemical transformations that distinguish it from these similar compounds while maintaining functional relationships within the triazine family .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Cyanuric chloride appears as a colorless crystalline solid with a pungent odor. Melting point 146°C. Density 1.32 g / cm3. Very slightly soluble in water. Toxic by ingestion and inhalation of vapors. Irritates skin and eyes. Used to make dyes.
DryPowder; Liquid
COLOURLESS CRYSTALS WITH PUNGENT ODOUR.

Color/Form

Crystals from ether or benzene
Colorless, monoclinic crystals from C6H6

XLogP3

2.9

Exact Mass

182.9158

Boiling Point

192.0 °C
192 °C

Vapor Density

6.36 (Air = 1)
Relative vapor density (air = 1): 6.4

Density

1.32 at 20 °C/4 °C
1.3 g/cm³

LogP

log Kow = 1.73 (est)

Odor

Pungent odo

Appearance

Solid powder

Melting Point

154.0 °C
146 °C
154 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5U4L4QHD6I

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

MeSH Pharmacological Classification

Cross-Linking Reagents

Vapor Pressure

0.023 mm Hg at 25 °C (est)
Vapor pressure, kPa at 70 °C: 0.3

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Impurities

Hydrolysis caused by improper handling can result in cyanuric acid impurities

Other CAS

108-77-0

Wikipedia

Cyanuric chloride

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

TRIMERIZATION OF CYANOGEN CHLORIDE (WHICH IS FORMED FROM CHLORINE AND HYDROGEN CYANIDE)
IT IS OBTAINED BY TRIMERIZATION OF CYANOGEN CHLORIDE IN ORG SOLVENTS...IN PRESENCE OF ACIDIC CATALYSTS...CARRIED OUT IN GASEOUS PHASE AT...200-500 °C USING ACTIVATED CHARCOAL AS CATALYST.
... Hydrocyanic acid is chlorinated to cyanogen chloride, which is trimerized directly to cyanuric chloride.

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Plastics product manufacturing
Synthetic dye and pigment manufacturing
1,3,5-Triazine, 2,4,6-trichloro-: ACTIVE
ACYLATION OF AMINO-AZO DYESTUFF WITH TRICHLORO-S-TRIAZINE...PRODUCES REACTIVE DYES WHICH GIVE WASH-FAST SHADES ON COTTON OR WOOL...
ASSAY FOR SERUM ANGIOTENSIN-CONVERTING ENZYME IS BASED ON COLORIMETRIC DETERMINATION OF HIPPURATE WITH CYANURIC CHLORIDE/DIOXAN REAGENT.
THE MULTIFUNCTIONAL REAGENT 1,3,5-TRICHLOROTRIAZINE YIELDED RESULTS SIMILAR TO METHYL-PARA-HYDROXYBENZIMIDATE WHEN COUPLING AMINO-HAPTENS TO THE SURFACE OF SRBC (SHEEP RED BLOOD CELLS) FOR USE IN THE HEMOLYTIC SPOT ASSAY.
Worldwide production exceeds 100,000 tons/yea

Analytic Laboratory Methods

FAST-SCAN DIFFERENTIAL PULSE POLAROGRAPHY USED TO DETECT CYANURIC CHLORIDE IN AIR.
CYANURCHLORIDE WAS DETECTED BY IR SPECTROSCOPY AT 1266 CM-1, WHICH GAVE A 16% RECOVERY.
Cyanuric chloride can be assayed via the melamine complex by IR spectroscopy after hydrolysis of a chloroform extract, or by titration of excess reagent after reaction with morpholine.

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.
Cyanuric chloride should be stored in strictly dry conditions. The solid should be stored in a cool place to avoid an increase in particle size. Tank farms for molten product must have a well-designed heat-tracing system that includes the vent and relief lines.

Dates

Modify: 2023-08-15
Min et al. Forward chemical genetic approach identifies new role for GAPDH in insulin signaling Nature Chemical Biology, doi: 10.1038/nchembio833, published online 19 November 2006 http://www.nature.com/naturechemicalbiology

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